molecular formula C7H4BrFO B104081 2-Bromo-6-fluorobenzaldehyde CAS No. 360575-28-6

2-Bromo-6-fluorobenzaldehyde

Cat. No.: B104081
CAS No.: 360575-28-6
M. Wt: 203.01 g/mol
InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-6-fluorobenzaldehyde involves the bromination of 2-bromo-6-fluorotoluene followed by oxidation. The process typically includes the following steps :

    Bromination: 2-Bromo-6-fluorotoluene is reacted with hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction is carried out for 6 to 24 hours, resulting in the formation of 2-bromo-6-fluorobenzyl bromide.

    Oxidation: The 2-bromo-6-fluorobenzyl bromide is then oxidized using dimethyl sulfoxide and an inorganic compound at 95°C for 3 to 8 hours. The product is extracted, washed, and purified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Bromination Process

The bromination step involves the reaction of 2-bromo-6-fluorotoluene with hydrobromic acid and hydrogen peroxide under light conditions. The reaction can be summarized as follows:

  • Reactants :

    • 2-Bromo-6-fluorotoluene

    • Hydrobromic acid (HBr)

    • Hydrogen peroxide (H₂O₂)

  • Conditions :

    • Organic or inorganic solvent (e.g., methylene dichloride)

    • Reaction time: 6 to 24 hours under illumination

  • Product :

    • 2-Bromo-6-fluorobenzyl bromide

Oxidation Process

The second step involves oxidizing the bromobenzyl compound to form the desired aldehyde:

  • Reactants :

    • 2-Bromo-6-fluorobenzyl bromide

    • Dimethyl sulfoxide (DMSO)

  • Conditions :

    • Temperature: 70°C to 100°C

    • Reaction time: 3 to 8 hours

  • Product :

    • 2-Bromo-6-fluorobenzaldehyde

This two-step method ensures high yields and purity, often exceeding 99% in laboratory settings .

Chemical Reactions Involving this compound

This compound is versatile in chemical reactions, participating in various types of transformations:

Substitution Reactions

The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include:

  • Sodium azide

  • Primary amines

These reactions can lead to the formation of bicyclic heterocycles, such as indazoles, which are significant in medicinal chemistry.

Condensation Reactions

The aldehyde group in this compound allows it to undergo condensation reactions, forming hydrazones or imines when reacted with hydrazines or amines under acidic or basic conditions.

Common Products from Condensation Reactions:

  • Hydrazones

  • Imines

These products have applications in various fields, including materials science and pharmaceuticals .

Pharmaceutical Development

The compound is utilized in the preparation of intermediates for drugs targeting cardiovascular and inflammatory diseases.

Nanotechnology

Recent studies have highlighted its role in fabricating semiconducting materials and nanostructures due to its ability to participate in self-assembly processes .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-Bromo-6-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and inflammatory diseases. Notable applications include:

  • Cardiovascular Health : It is a precursor in the synthesis of cariporide (HOE-694), which is used to prevent and treat ischemic heart diseases and arrhythmias .
  • Cancer Treatment : The compound is involved in synthesizing isoquinoline derivatives that exhibit anti-cancer properties, showing efficacy against breast and prostate cancers by modulating cellular proliferation pathways .
  • Anti-inflammatory Agents : It has been implicated in developing therapeutics targeting C5a receptors for treating inflammatory conditions .
Application AreaSpecific Use CasesReferences
Cardiovascular HealthSynthesis of cariporide (HOE-694)
Cancer TreatmentIsoquinoline derivatives for cancer therapy
Anti-inflammatoryC5a receptor antagonists

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various agrochemicals, including:

  • Herbicides : Compounds derived from this benzaldehyde are effective in controlling unwanted vegetation.
  • Insecticides and Fungicides : It contributes to developing agents that protect crops from pests and diseases .
Application AreaSpecific Use CasesReferences
HerbicidesSynthesis of effective herbicidal compounds
InsecticidesDevelopment of protective agents for crops

Organic Electronics

The compound plays a significant role in organic electronics, particularly in the production of:

  • Organic Light Emitting Diodes (OLEDs) : Its unique properties enhance the efficiency of OLEDs used in displays.
  • Organic Photovoltaics : It contributes to advancements in solar cell technology, improving energy conversion efficiency .
Application AreaSpecific Use CasesReferences
Organic ElectronicsProduction of OLEDs and photovoltaics

Material Science

This compound is also significant in material science, where it is used to develop advanced materials such as:

  • Polymers : The compound helps create polymers with enhanced thermal and chemical stability.
  • Coatings : It contributes to the formulation of coatings that require durability under various conditions .
Application AreaSpecific Use CasesReferences
Material ScienceDevelopment of stable polymers and coatings

Fluorescent Probes

This compound is utilized to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes and track biomolecules in real-time. This application is crucial for advancing our understanding of cellular dynamics and disease mechanisms .

Case Study 1: Synthesis of Isoquinoline Derivatives

A notable study focused on synthesizing isoquinoline derivatives using this compound. The derivatives demonstrated significant anti-cancer activity against various cell lines, highlighting the compound's potential in drug development.

Case Study 2: Development of OLEDs

Research into the use of this compound in OLED technology showed improvements in light emission efficiency compared to traditional materials, paving the way for more energy-efficient display technologies.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of bromine and fluorine atoms. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-3-fluorobenzaldehyde

Comparison: 2-Bromo-6-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms at the ortho positions. This configuration influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly useful in synthesizing bicyclic heterocycles and NMR probes .

Biological Activity

2-Bromo-6-fluorobenzaldehyde (CAS number 360575-28-6) is a fluorinated benzaldehyde derivative that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by the presence of bromine and fluorine substituents at the ortho positions of the benzaldehyde ring, which significantly influences its biological activity and synthetic applications.

This compound serves as a versatile building block in organic synthesis, particularly for the preparation of bicyclic heterocycles such as indazoles. It can be synthesized through various methods, including the Kornblum oxidation reaction, which involves the conversion of 2-bromo-6-fluorotoluene using hydrogen peroxide in the presence of hydrobromic acid . Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in drug development.

Pharmacological Applications

  • Cardiovascular Health :
    • This compound is noted for its role as a precursor in the synthesis of cariporide (HOE-694), a compound used for the prevention and treatment of ischemic heart diseases, myocardial infarction, and arrhythmias .
    • It has been implicated in the development of therapeutics targeting C5a receptors for treating inflammatory conditions and cardiovascular diseases .
  • Cancer Treatment :
    • The compound is involved in synthesizing various isoquinoline derivatives that exhibit potential anti-cancer properties. These derivatives have shown efficacy against several types of cancer, including breast and prostate cancers, by modulating cellular proliferation pathways .
    • Research indicates that this compound derivatives can act as inhibitors of specific kinases involved in cancer progression .
  • Neurological Effects :
    • Certain derivatives derived from this compound are being explored for their ability to modulate vanilloid receptor activity, which may have implications for pain management therapies .

Mechanistic Insights

The biological activity of this compound can be attributed to its influence on various biochemical pathways:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, suggesting potential interactions with drug metabolism pathways .
  • Cellular Signaling : Studies indicate that derivatives can affect signaling pathways related to inflammation and cancer cell proliferation, highlighting their therapeutic potential .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies emphasizing the biological significance of this compound:

StudyFocusFindings
Kroon et al. (2018)Multicomponent reactionsExplored the synthesis of biologically active compounds using this compound as a key intermediate, demonstrating its utility in drug design .
Patent WO2005110416A2C5a receptor antagonistsDeveloped compounds based on this compound that showed promising results in treating inflammatory diseases .
ResearchGate Study (2014)Anti-cancer agentsIdentified novel derivatives from this compound with significant cytotoxic effects on cancer cell lines .

Q & A

Q. Basic: What are the primary synthetic routes for 2-Bromo-6-fluorobenzaldehyde in academic research?

Answer:
The synthesis of this compound typically involves halogenation or oxidation strategies. A common approach is Pd-catalyzed C–H bromination of fluorinated benzaldoxime precursors, enabling regioselective introduction of bromine at the ortho position relative to the aldehyde group . Alternatively, oxidation of substituted toluenes (e.g., 2-fluoro-6-bromotoluene) using hydrogen peroxide or other oxidizing agents under controlled conditions can yield the aldehyde . Reaction optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions.

Q. Basic: How is this compound characterized structurally and analytically?

Answer:
Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions via coupling patterns (e.g., 3JHF^3J_{H-F} for fluorine interactions) .
  • X-ray crystallography : Resolves bond angles and distances, such as the F–C6–C7 bond angle (120.5°) and C=O bond length (1.21 Å), confirming stereoelectronic effects .
  • Mass spectrometry : High-resolution MS validates molecular weight (MW: 217.01 g/mol) and isotopic patterns (Br/F signatures) .

Q. Advanced: How can researchers resolve contradictions in reported toxicological data for halogenated benzaldehydes?

Answer:
Contradictions often arise from incomplete toxicological studies or variability in purity. To address this:

Cross-reference safety data sheets : Compare hazard classifications (e.g., GHS codes) across suppliers .

Conduct in vitro assays : Use cytotoxicity tests (e.g., MTT assays) to assess acute toxicity independently .

Validate purity : Impurities like residual brominating agents (e.g., Br2_2) may skew toxicity results; employ HPLC or GC-MS for purity analysis .

Q. Advanced: What strategies improve regioselectivity in bromination reactions of fluorobenzaldehyde derivatives?

Answer:
Regioselectivity is influenced by:

  • Catalyst choice : Pd(OAc)2_2 promotes ortho-bromination via directed C–H activation in oxime intermediates .
  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates certain positions; bromine preferentially substitutes at meta to fluorine in the absence of directing groups .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction control by stabilizing intermediates .

Q. Advanced: What are the challenges in purifying this compound, and how are they mitigated?

Answer:
Common challenges include:

  • Co-elution of byproducts : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate brominated isomers .
  • Thermal instability : Avoid high-temperature distillation; opt for low-pressure recrystallization (e.g., ethanol/water mixtures) .
  • Hydrolysis sensitivity : Store under inert gas (N2_2/Ar) and add stabilizers (e.g., BHT) to prevent aldehyde oxidation .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or bromine byproducts .
  • First aid : Immediate flushing with water (15+ minutes for skin/eye exposure) and medical consultation for ingestion .

Q. Advanced: How do substituent positions (Br, F) influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : Bromine at position 2 hinders nucleophilic attack at the ortho site, favoring Suzuki-Miyaura couplings at distal positions .
  • Electronic effects : Fluorine’s electronegativity increases aldehyde electrophilicity, accelerating condensation reactions (e.g., with hydrazines) .
  • Competitive pathways : Bromine may undergo unintended elimination under basic conditions; monitor via TLC .

Q. Advanced: How can computational modeling aid in predicting reaction outcomes for this compound?

Answer:

  • DFT calculations : Predict regioselectivity by analyzing transition-state energies for bromination or coupling reactions .
  • Molecular docking : Assess binding affinities in biological studies (e.g., enzyme inhibition) .
  • Solvent effects : COSMO-RS models optimize solvent selection for recrystallization or reaction media .

Q. Basic: What are the key applications of this compound in pharmaceutical research?

Answer:
It serves as a precursor for:

  • Antibiotic analogs : Structural motif in β-lactamase inhibitors (e.g., flucloxacillin derivatives) .
  • Kinase inhibitors : Bromine enhances halogen bonding in target binding pockets .
  • Fluorescent probes : Aldehyde group facilitates Schiff base formation with amine-containing fluorophores .

Q. Advanced: How do researchers validate the reproducibility of synthetic methods for halogenated benzaldehydes?

Answer:

  • Round-robin testing : Collaborate with independent labs to replicate Pd-catalyzed bromination protocols .
  • Open-source data sharing : Publish detailed reaction logs (e.g., temperature, catalyst loading) in repositories like PubChem .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, reaction time) .

Properties

IUPAC Name

2-bromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNILWKRAKKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625903
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360575-28-6
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (2.65 mL) in tetrahydrofuran (30 mL) was added n-butyllithium (2.44 mol/L n-hexane solution, 7.03 mL) at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 5 minutes. To the reaction mixture was added 3-bromofluorobenzene (3 g), and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture was added N,N-dimethylformamide (1.45 mL), and the mixture was stirred at the same temperature for 10 minutes, then a saturated ammonium chloride aqueous solution was added to the reaction mixture, and the mixture was stirred under ice-cooling for 5 minutes. The mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give the title compound (3.43 g).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
7.03 mL
Type
reactant
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Quantity
30 mL
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reactant
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3 g
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (2.5M in hexanes, 2.866 L, 7.17 mol) is added dropwise to a stirred solution of diisopropylamine (745.7 g, 7.37 mol) in tetrahydrofuran (1.630 L) such that the temperature is maintained in the range −60 to −78° C. The resulting suspension is stirred for 1.5 h at −75 to −78° C. A solution of 1-bromo-3-fluorobenzene (1.228 Kg, 7.02 mol) in tetrahydrofuran (2.40 L) is added slowly to the reaction mixture over 1.5 h. Stirring is continued for 30 min at −70 to −71° C. Dimethylformamide (511.3 g) is added over 1 h. The reaction mixture is allowed to warm to −15° C. and is quenched by the slow addition of acetic acid (1.965 L) over 20 min. TBME (5.20 L) and water (6.25 L) are added. The resultant solution is stirred vigorously and the layers are separated. The aqueous layer is extracted with TBME (1.965 L) twice and the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L). The organic layer is dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a yellow crystalline solid (1.367 Kg, 96%). 1H NMR (CDCl3): δ 10.36 (s, 1H), 7.49 (d, 1H, 3=7.8 Hz), 7.45-7.37 (m, 1H), 7.15 (t, 1H, J=7.9 Hz).
Quantity
2.866 L
Type
reactant
Reaction Step One
Quantity
745.7 g
Type
reactant
Reaction Step One
Quantity
1.63 L
Type
solvent
Reaction Step One
Quantity
1.228 kg
Type
reactant
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2.4 L
Type
solvent
Reaction Step Two
Quantity
511.3 g
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (7.9 mL, 55 mmol) in anhydrous tetrahydrofuran (70 mL) cooled to 0° C. was treated dropwise with butyllithium (1.6 M in hexanes, 34.9 mL, 56 mmol). The mixture was stirred at 0° C. for 15 min, then it was cooled to −78° C., and 1-bromo-3-fluoro-benzene (6.1 mL, 56 mmol) was added over 10 min. The mixture was stirred at −78° C. for 1 h, then anhydrous N,N-dimethylformamide (4.9 mL, 64 mmol) was added dropwise over 5 min. The mixture was stirred for another 20 min, then acetic acid (8 mL) and water (180 mL) were added, warmed up to RT, and extracted with ethyl acetate (2×175 mL). The combined organic layers were washed with water (2×75 mL), brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude product which was purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 2-bromo-6-fluorobenzaldehyde as a pale yellow solid. MS (ESI, pos. ion) m/z: 204 (M+1).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
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Quantity
6.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
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reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1-Bromo-3-fluorobenzene (17.3 g, 0.1 M) was added over 5 minutes to a solution of lithium diisopropylamide (prepared from the addition of 40 mL of 2.5 N butyllithium in hexanes to 11.5 g of 0.1 M diisopropylamine) in THF at a temperature between −70 and −75° C. The mixture was stirred cold for 1 hour after which DMF (8 mL) was added over 10 minutes. The mixture was stirred cold for an additional 40 minutes followed by the addition of acetic acid (26 g). The mixture was allowed to warm to ambient temperature, transferred into a mixture of 200 mL methyl tert-butyl ether, 200 mL water and 150 mL hydrochloric acid (˜4 N). The organic layer was separated and concentrated under reduced pressure to provide the title compound. 1H-NMR (CDCl3) δ 10.36 (s, 1H), 7.49 (dt, 1H), 7.40 (dt, 1H), 7.15 (tdd, 1H).
Quantity
26 g
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
17.3 g
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reactant
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0 (± 1) mol
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reactant
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40 mL
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reactant
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11.5 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of n-BuLi (25 mL of 1.6 M solution in hexane, 40 mmol) in THF (100 mL) is added 2,2,6,6-teramethylpiperidine (6.8 mL, 40 mmol) at −78° C. and the mixture is stirred for 20 minutes. To this is added 3-bromofluorobenzene (7.0 g, 40 mmol). After stirring for 3 hours at −78° C., DMF (15 mL, 200 mmol) is added and the mixture is warmed to room temperature and stirred for 1 hour. The mixture is quenched with 1N HCl and extracted with EtOAc. The combined extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by flash chromatography (elution with Hex/EtOAc 10:1) to yield 2-bromo-6-fluoro-benzaldehyde. 1H NMR (CDCl3) 10.4 (s, 1H), 7.48-7.39 (m, 2H), 7.18-7.14 (m, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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7 g
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reactant
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Quantity
15 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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